
Thymidine-13C10,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine-13C10,15N2 is a labeled form of thymidine, a nucleoside component of DNA. It is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. Thymidine itself is a precursor of deoxyribonucleic acid and plays a crucial role in DNA synthesis and cell replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-13C10,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions within the thymidine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled carbon and nitrogen sources, along with optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized to ensure its isotopic enrichment and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine-13C10,15N2 can undergo various chemical reactions, including:
Oxidation: Conversion of thymidine to thymine.
Reduction: Reduction of thymidine to its corresponding deoxyribose derivative.
Substitution: Replacement of specific atoms or groups within the thymidine molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include thymine, deoxyribose derivatives, and substituted thymidine analogs. These products are often used in further research and applications .
Wissenschaftliche Forschungsanwendungen
Thymidine-13C10,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.
Biology: Employed in cell synchronization studies to arrest cells at the G1/S boundary, allowing for the study of cell cycle dynamics.
Medicine: Utilized in imaging techniques to study cell proliferation and tumor growth.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Wirkmechanismus
Thymidine-13C10,15N2 exerts its effects by incorporating into DNA during the synthesis phase. It acts as a DNA synthesis inhibitor, arresting cells at the G1/S boundary before DNA replication. This allows researchers to study cell cycle dynamics and the effects of various treatments on cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The unlabeled form of Thymidine-13C10,15N2, commonly used in DNA synthesis studies.
Thymidine-d14: A deuterated form of thymidine, used in similar applications but with different isotopic labeling.
Thymidine-13C10: Labeled with carbon-13 only, used in metabolic studies .
Uniqueness
This compound is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C10H14N2O5 |
|---|---|
Molekulargewicht |
254.14 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
IQFYYKKMVGJFEH-YYGDLVLVSA-N |
Isomerische SMILES |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


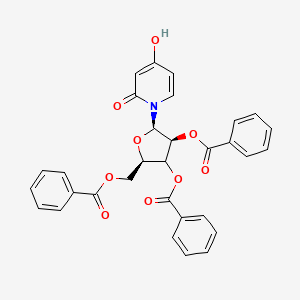
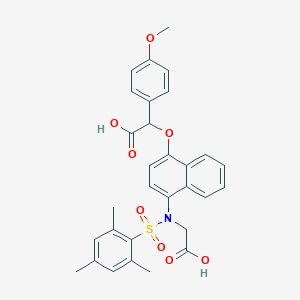
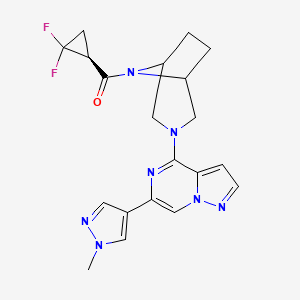
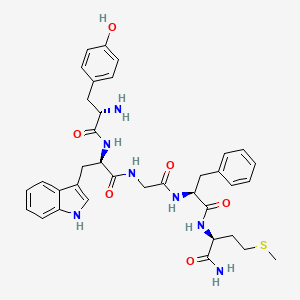
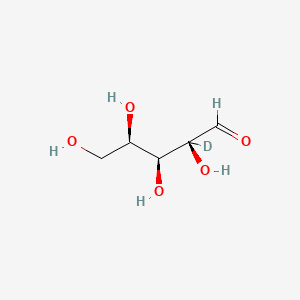

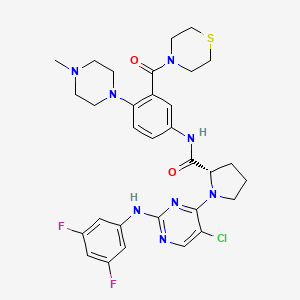

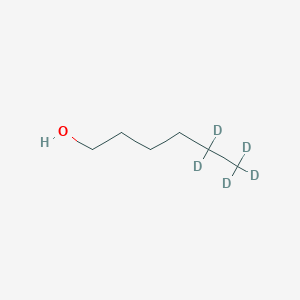
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)



![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
